methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxylate group and a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 2,6-dimethoxyphenol in the presence of a suitable base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the ester group, converting them into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the pyrazole ring is particularly significant due to its bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The methoxy groups and the pyrazole ring contribute to its pharmacological profile.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate.
Mechanism of Action
The mechanism of action of methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The methoxy groups can enhance its binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(2,4-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
- Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-4-carboxylate
- Ethyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the methoxy groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The combination of the pyrazole ring with the phenoxy methyl group and the ester functionality provides a distinct profile that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 1-[(2,6-dimethoxyphenoxy)methyl]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-18-11-5-4-6-12(19-2)13(11)21-9-16-8-7-10(15-16)14(17)20-3/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVPOMNKONHEQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCN2C=CC(=N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801168312 | |
Record name | Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801168312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001499-95-1 | |
Record name | Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001499-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801168312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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